molecular formula C19H17Cl2N3O2S B252142 N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide

N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide

Cat. No. B252142
M. Wt: 422.3 g/mol
InChI Key: DYLYCRVTCJRBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a nicotinamide adenine dinucleotide (NAD+) precursor and has been found to have important biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide is not fully understood. However, it is believed that the compound works by increasing the levels of NAD+ in cells. NAD+ is an important cofactor that is involved in a wide range of cellular processes, including DNA repair, metabolism, and cell signaling.
Biochemical and Physiological Effects
N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide has been found to have important biochemical and physiological effects. Studies have shown that the compound can increase the levels of NAD+ in cells, which can lead to improved mitochondrial function, increased energy production, and enhanced cellular repair mechanisms. Additionally, N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide in lab experiments is its ability to increase the levels of NAD+ in cells. This can lead to improved mitochondrial function and enhanced cellular repair mechanisms. Additionally, the compound has been found to have anti-inflammatory and antioxidant properties, which can be beneficial in various experimental settings. However, one of the limitations of using this compound is its complex synthesis process, which requires specialized equipment and expertise.

Future Directions

There are several future directions for research on N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide. One potential direction is the development of novel anticancer drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various scientific fields. Finally, future studies should focus on optimizing the synthesis process of N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide to make it more accessible to researchers.

Synthesis Methods

The synthesis of N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 3,6-dichloro-1-benzothiophene-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 6-methyl-3-pyridinecarboxylic acid to form the intermediate product. The final step involves the reaction of the intermediate product with N-(3-aminopropyl)nicotinamide to form the desired compound.

Scientific Research Applications

N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide can inhibit the growth of cancer cells and induce apoptosis. This makes it a potential candidate for the development of novel anticancer drugs.

properties

Molecular Formula

C19H17Cl2N3O2S

Molecular Weight

422.3 g/mol

IUPAC Name

N-[3-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]propyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C19H17Cl2N3O2S/c1-11-3-4-12(10-24-11)18(25)22-7-2-8-23-19(26)17-16(21)14-6-5-13(20)9-15(14)27-17/h3-6,9-10H,2,7-8H2,1H3,(H,22,25)(H,23,26)

InChI Key

DYLYCRVTCJRBDA-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl

Origin of Product

United States

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